25-Epi-28-epi-cyasterone
Description
Properties
Molecular Formula |
C29H44O8 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16+,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
InChI Key |
NEFYSBQJYCICOG-LGVKSGJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of 25-Epi-28-epi-cyasterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and known biological activities of the phytoecdysteroid 25-Epi-28-epi-cyasterone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways.
Introduction to this compound
This compound is a stereoisomer of cyasterone (B1669384), a member of the ecdysteroid family of naturally occurring steroid hormones. While ecdysteroids are primarily known for their role in insect molting and development, they have garnered significant interest in recent years for their potential pharmacological effects in mammals, including anabolic and adaptogenic properties. The specific biological functions and therapeutic potential of individual stereoisomers like this compound are areas of active investigation.
Structurally, cyasterone and its stereoisomers are C29 phytoecdysteroids characterized by a γ-lactone moiety in the side chain. The stereochemistry at the chiral centers C-24, C-25, and C-28 distinguishes the different isomers. The specific configurations are as follows:
-
Cyasterone: 24S, 25S, 28R
-
28-epi-Cyasterone: 24S, 25S, 28S
-
This compound: 24S, 25R, 28S
Understanding the precise stereochemistry is crucial as it can significantly influence the biological activity of the molecule.
Natural Sources
The primary documented natural source of this compound is the plant species Cyathula officinalis.[1][2] This herb, belonging to the Amaranthaceae family, is known to produce a variety of ecdysteroids. While other species in the Cyathula and Ajuga genera are rich sources of cyasterone and other phytoecdysteroids, Cyathula officinalis is the specific plant from which this compound has been successfully isolated and structurally elucidated.[1]
Other plant species known to contain the parent compound, cyasterone, and are therefore potential, though unconfirmed, sources of its stereoisomers include:
-
Ajuga decumbens Thunb
-
Ajuga taiwanensis
-
Cyathula capitata
Table 1: Natural Sources of Cyasterone and its Stereoisomers
| Compound | Natural Source(s) | Plant Family |
| This compound | Cyathula officinalis[1][2] | Amaranthaceae |
| Cyasterone | Cyathula officinalis, Cyathula capitata, Ajuga reptans, Ajuga decumbens Thunb, Ajuga taiwanensis[1][3] | Amaranthaceae, Lamiaceae |
| 28-epi-Cyasterone | Cyathula officinalis[1] | Amaranthaceae |
Note: Quantitative yield data for this compound from these sources is not extensively reported in publicly available literature.
Isolation and Purification Protocols
The isolation of this compound from its natural source, Cyathula officinalis, involves a multi-step process of extraction and chromatographic separation. The co-occurrence of other ecdysteroid stereoisomers necessitates precise and efficient separation techniques.
General Extraction of Ecdysteroids from Cyathula officinalis
A general procedure for the initial extraction of a crude ecdysteroid-containing fraction from the roots and stems of Cyathula officinalis is as follows:
-
Defatting: The dried and powdered plant material is first defatted to remove nonpolar compounds that can interfere with subsequent extraction and purification steps. This is typically achieved by refluxing the plant material with a nonpolar solvent such as benzene (B151609) or hexane. The solvent is then discarded.
-
Methanolic Extraction: The defatted plant material is subsequently extracted with methanol, usually under reflux conditions, to isolate the more polar ecdysteroids. This process is often repeated to ensure maximum extraction efficiency.
-
Concentration: The combined methanolic extracts are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Separation of Stereoisomers
The separation of individual stereoisomers from the crude extract is the most critical and challenging part of the isolation process. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. Due to the structural similarity of the diastereomers, a combination of normal-phase and/or reversed-phase chromatography is often employed.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Table 2: Hypothetical HPLC Parameters for Stereoisomer Separation
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel, Cyano (CN) | C18, C8, Phenyl-Hexyl |
| Mobile Phase | Hexane/Isopropanol, Chloroform/Methanol | Acetonitrile/Water, Methanol/Water |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 1-5 mL/min (analytical), >10 mL/min (preparative) | 1-5 mL/min (analytical), >10 mL/min (preparative) |
| Detection | UV (typically 242 nm for ecdysteroids) | UV (typically 242 nm for ecdysteroids) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled (e.g., 25-40 °C) |
Note: The optimal conditions for the separation of cyasterone stereoisomers would require empirical determination.
Biological Activity and Signaling Pathways
While the biological activity of this compound has not been extensively studied, research on the parent compound, cyasterone, provides insights into its potential mechanisms of action.
PI3K/AKT Signaling Pathway
Studies have shown that cyasterone can exert protective effects, for example in steroid-induced osteonecrosis of the femoral head, by modulating the PI3K/AKT signaling pathway.[2][4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Cyasterone has been observed to inhibit apoptosis induced by dexamethasone (B1670325) in bone marrow stromal cells, suggesting a therapeutic potential in bone-related disorders.[2][4]
PI3K/AKT Signaling Pathway Modulation by Cyasterone
Caption: Cyasterone's modulation of the PI3K/AKT signaling pathway.
MAPK Signaling Pathway
Cyasterone has also been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3] By inhibiting EGFR, cyasterone can downregulate downstream signaling cascades, including the MAPK pathway (p-MEK and p-mTOR).[3] This inhibitory action on the MAPK pathway suggests that cyasterone may have anti-proliferative and anti-tumor effects.[3]
MAPK Signaling Pathway Inhibition by Cyasterone
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Tissue specific metabolism of 1alpha,25-dihydroxy-20-epi-vitamin D3 into new metabolites with significant biological activity: studies in rat osteosarcoma cells (UMR 106 and ROS 17/2.8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 22-Alkyl-20-epi-1alpha,25-dihydroxyvitamin D3 compounds of superagonistic activity: syntheses, biological activities and interaction with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemical Nuances: A Technical Comparison of 25-Epi-28-epi-cyasterone and Cyasterone
For Immediate Release
This technical guide provides an in-depth analysis of the stereochemical relationship between 25-Epi-28-epi-cyasterone and its parent compound, cyasterone (B1669384). Addressed to researchers, scientists, and professionals in drug development, this document outlines the structural distinctions, and discusses the established methodologies for evaluating the biological activities of such phytoecdysteroid stereoisomers. While direct comparative quantitative data for this compound remains to be fully elucidated in publicly available literature, this guide furnishes the foundational knowledge and experimental frameworks necessary for such comparative studies.
Core Stereochemical Differences
Cyasterone is a well-characterized phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Its rigid steroidal backbone possesses multiple chiral centers, giving rise to a specific three-dimensional architecture that is crucial for its biological activity. The nomenclature "this compound" indicates a stereoisomer of cyasterone where the spatial orientation of substituents at two specific carbon atoms in the side chain, C-25 and C-28, is inverted relative to the parent molecule.
While the complete structural elucidation and detailed spectroscopic data for this compound are not extensively reported, the nomenclature implies a change in the configuration at these two stereocenters. This seemingly subtle alteration in molecular geometry can have profound effects on the molecule's ability to interact with its biological targets, primarily the ecdysone (B1671078) receptor (EcR).
Table 1: Stereochemical Comparison
| Feature | Cyasterone | This compound |
| Core Structure | Stigmastane-based phytoecdysteroid | Stigmastane-based phytoecdysteroid |
| Stereocenter C-25 | Defined (R or S) configuration | Inverted configuration relative to cyasterone |
| Stereocenter C-28 | Defined (R or S) configuration | Inverted configuration relative to cyasterone |
Biological Activity and Signaling Pathways
Ecdysteroids, including cyasterone, exert their primary biological effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade governs a wide array of physiological processes in arthropods, including molting and metamorphosis. In mammals, phytoecdysteroids have been shown to exhibit a range of pharmacological activities, including anabolic and adaptogenic effects.
The precise binding of an ecdysteroid to the ligand-binding pocket of the EcR is highly dependent on its stereochemistry. Even minor changes in the spatial arrangement of hydroxyl groups and other substituents can significantly alter binding affinity and, consequently, biological potency. It is therefore hypothesized that the epimerization at C-25 and C-28 in this compound would lead to a different biological activity profile compared to cyasterone. However, without direct experimental data, the nature and magnitude of this difference remain speculative.
Caption: Generalized ecdysteroid signaling pathway.
Experimental Protocols for Comparative Analysis
To ascertain the differences in biological activity between cyasterone and its 25-Epi-28-epi isomer, a series of well-established experimental protocols can be employed.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the ecdysone receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the test compounds for the EcR.
-
Methodology:
-
Receptor Preparation: Isolation of EcR and USP proteins from a suitable source, such as insect cell lines (e.g., Sf9, Bm5) transfected to express these receptors.
-
Radioligand: Use of a high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A.
-
Competition: Incubation of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (cyasterone and this compound).
-
Separation: Separation of bound from free radioligand using techniques like vacuum filtration.
-
Quantification: Measurement of radioactivity to determine the extent of radioligand displacement by the test compounds.
-
Data Analysis: Plotting the percentage of specific binding against the logarithm of the competitor concentration to calculate IC50 values.
-
Understanding the Epi-Configuration in Cyasterone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyasterone (B1669384), a potent phytoecdysteroid, has garnered significant interest for its diverse biological activities, including insect molting hormonal effects and potential as an anti-cancer agent through EGFR inhibition. The stereochemistry of cyasterone, particularly the orientation of substituents at its chiral centers, gives rise to various isomers, with the epi-configuration playing a crucial role in modulating its biological function. This technical guide provides an in-depth analysis of the known epi-isomers of cyasterone, focusing on their structural elucidation, known biological activities, and the signaling pathways they influence. While direct comparative quantitative data between all isomers is not extensively available in the current literature, this guide synthesizes the existing knowledge to provide a framework for future research and drug development endeavors.
Introduction to Cyasterone and its Stereoisomers
Cyasterone is a C29 phytoecdysteroid characterized by a steroidal backbone and a complex side chain featuring a γ-lactone moiety.[1] The intricate stereochemistry of this side chain is a key determinant of its biological activity. Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the context of cyasterone, epimerization at C-25 and C-28 in the side chain has been identified, leading to the isolation and characterization of distinct isomers.
A pivotal study on the chemical constituents of Cyathula officinalis led to the isolation of cyasterone (1) and two of its stereoisomers: 28-epi-cyasterone (2) and 25-epi-28-epi-cyasterone (3).[1] The absolute configurations of cyasterone and 28-epi-cyasterone were confirmed through X-ray crystallographic analysis as 24S,25S,28R and 24S,25S,28S, respectively.[1]
Physicochemical and Spectroscopic Data
A comprehensive comparison of the physicochemical properties of cyasterone and its epi-isomers is crucial for their identification and characterization. While detailed comparative data is sparse in the literature, the following tables summarize the available information.
Table 1: Chemical Properties of Cyasterone and its Isomers
| Property | Cyasterone | 28-epi-cyasterone | This compound |
| Molecular Formula | C₂₉H₄₄O₈ | C₂₉H₄₄O₈ | C₂₉H₄₄O₈ |
| Molecular Weight | 520.65 g/mol | 520.65 g/mol | 520.65 g/mol |
| Stereochemistry | 24S, 25S, 28R | 24S, 25S, 28S | 24S, 25R, 28S |
| Melting Point | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | Data not available |
Table 2: Comparative ¹H-NMR Chemical Shift Data (δ, ppm) for Key Protons of Cyasterone and its Isomers in CD₃OD
| Proton | Cyasterone (1) | 28-epi-cyasterone (2) | This compound (3) |
| H-28 | ~4.30 (q, J=6.8 Hz) | ~4.25 (q, J=6.8 Hz) | Data not available |
| H₃-29 | ~1.25 (d, J=6.8 Hz) | ~1.22 (d, J=6.8 Hz) | Data not available |
| H₃-27 | ~1.18 (s) | ~1.15 (s) | Data not available |
| H₃-21 | ~1.55 (s) | ~1.54 (s) | Data not available |
Biological Activity and Signaling Pathways
The epi-configuration of cyasterone isomers is expected to significantly influence their interaction with biological targets, leading to variations in their biological activity.
Insect Molting Hormone Activity
Phytoecdysteroids like cyasterone mimic the natural insect molting hormone, 20-hydroxyecdysone. They exert their effects by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.
The stereochemistry of the side chain is critical for high-affinity binding to the EcR. While direct comparative studies on the insecticidal activity of cyasterone and its known epi-isomers are limited, it is plausible that the different spatial arrangements of the hydroxyl and methyl groups on the side chain of 28-epi-cyasterone and this compound would alter their binding affinity to the EcR, thereby modulating their insecticidal potency.
Anti-cancer Activity: EGFR Signaling Pathway
Cyasterone has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.
Inhibition of EGFR by cyasterone can block these pro-survival and proliferative signals, making it a promising candidate for anti-cancer drug development. The specific epi-configuration of cyasterone isomers would likely result in differential binding to the EGFR kinase domain, leading to variations in their inhibitory potency (IC₅₀ values). However, at present, there is a lack of published comparative studies on the EGFR inhibitory activity of 28-epi-cyasterone and this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of specific cyasterone epi-isomers are not widely published. The following represents a generalized workflow based on standard phytochemical and analytical techniques.
Isolation and Purification of Cyasterone Isomers from Cyathula officinalis
Protocol:
-
Extraction: The dried and powdered plant material (e.g., roots of Cyathula officinalis) is extracted exhaustively with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the ecdysteroids (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel. A gradient elution system with increasing concentrations of methanol in chloroform (B151607) or water is commonly used.
-
Preparative HPLC: Fractions containing the isomers of interest are further purified by preparative reverse-phase HPLC to yield the pure compounds.
-
Structural Elucidation: The structures of the isolated isomers are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and confirmed by X-ray crystallography if suitable crystals can be obtained.
Synthesis of Cyasterone Epi-isomers
Conclusion and Future Directions
The epi-configuration of cyasterone isomers is a critical factor influencing their biological activity. While the structures of 28-epi-cyasterone and this compound have been elucidated, a significant gap exists in the literature regarding the direct, quantitative comparison of their biological potencies. Future research should focus on:
-
Quantitative Biological Assays: Performing side-by-side comparisons of the insect molting activity (e.g., LD₅₀ values in various insect models) and EGFR inhibitory activity (e.g., IC₅₀ values in different cancer cell lines) of all known cyasterone isomers.
-
Molecular Modeling: Conducting molecular docking studies of the different epi-isomers with the ecdysone receptor and the EGFR kinase domain to understand the structural basis for any observed differences in activity.
-
Total Synthesis: Developing and publishing robust synthetic routes to all cyasterone isomers to enable the production of sufficient quantities for thorough biological evaluation and preclinical studies.
A deeper understanding of the structure-activity relationships governed by the epi-configuration will be instrumental in the development of novel and more potent insecticides and anti-cancer therapeutics based on the cyasterone scaffold.
References
Methodological & Application
Application Notes and Protocols for In Vitro Bioassays of 25-Epi-28-epi-cyasterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a member of the ecdysteroid family of phytoecdysteroids, which are naturally occurring steroid hormones in insects and some plants. Ecdysteroids, including the closely related compound cyasterone (B1669384), have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from enzyme inhibition and anti-proliferative effects to anabolic and anti-apoptotic properties. This document provides detailed application notes and protocols for a panel of in vitro bioassays to characterize the activity of this compound. The following protocols are based on established methods for cyasterone and other ecdysteroids and should be adapted and optimized for the specific stereoisomer.
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay
Application Note: Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Some ecdysteroids have been shown to inhibit AChE. This assay will determine the potential of this compound to act as an AChE inhibitor.
Experimental Protocol:
Principle: This colorimetric assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Prepare a 1.5 mM ATCh solution in distilled water.
-
Prepare a 3 mM DTNB solution in phosphate buffer.
-
Prepare an AChE solution (e.g., 0.5 U/mL) in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of ATCh solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Tyrosinase Inhibition Assay
Application Note: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening agents. This assay evaluates the ability of this compound to inhibit tyrosinase activity.
Experimental Protocol:
Principle: This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome (B613829), which can be monitored by measuring the absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
Prepare a tyrosinase solution (e.g., 1000 units/mL) in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 80 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of L-DOPA solution.
-
-
Measurement:
-
Measure the absorbance at 475 nm at 1-minute intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Assays
Anti-Proliferative Activity in A549 Lung Carcinoma Cells
Application Note: Cyasterone has been shown to inhibit the proliferation of A549 human lung cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This assay will determine if this compound exhibits similar anti-proliferative effects.
Experimental Protocol (MTT Assay):
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Anabolic Activity in C2C12 Myotubes (Muscle Hypertrophy)
Application Note: Ecdysteroids are known to promote muscle growth (hypertrophy), an effect potentially mediated through the estrogen receptor beta (ERβ) and the PI3K/Akt signaling pathway. This assay uses the C2C12 mouse myoblast cell line to assess the anabolic potential of this compound.
Experimental Protocol:
Principle: C2C12 myoblasts can be differentiated into myotubes, which resemble mature muscle fibers. Anabolic compounds will induce an increase in the diameter of these myotubes, which can be visualized and quantified.
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM with 10% FBS)
-
Differentiation Medium (DMEM with 2% horse serum)
-
This compound
-
Phalloidin-FITC (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to differentiation medium. Allow myotubes to form over 4-6 days.
-
-
Treatment:
-
Treat the differentiated myotubes with various concentrations of this compound for 48-72 hours.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with Phalloidin-FITC and DAPI.
-
-
Imaging and Quantification:
-
Capture fluorescent images of the myotubes.
-
Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 myotubes per treatment condition.
-
-
Data Analysis:
-
Calculate the average myotube diameter for each treatment group.
-
Compare the diameters of treated myotubes to the untreated control to determine the percentage increase in hypertrophy.
-
Anti-Apoptotic Activity in Dexamethasone-Treated Bone Marrow Stem Cells (BMSCs)
Application Note: Cyasterone has demonstrated a protective effect against glucocorticoid-induced apoptosis in bone marrow stem cells (BMSCs) through the PI3K/Akt signaling pathway.[3] This assay investigates whether this compound can prevent apoptosis in a model of steroid-induced osteonecrosis.
Experimental Protocol:
Principle: Apoptosis, or programmed cell death, can be induced in BMSCs by treatment with dexamethasone (B1670325). The anti-apoptotic effect of the test compound is measured by its ability to reduce the percentage of apoptotic cells, as determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Rat bone marrow stem cells (BMSCs)
-
DMEM with 10% FBS
-
Dexamethasone (DXM)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture rat BMSCs in DMEM with 10% FBS.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce apoptosis by adding 1 µM dexamethasone and incubate for 24 hours.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Compare the percentage of apoptotic cells (early + late) in the treated groups to the dexamethasone-only control.
-
Signaling Pathway Analysis
EGFR and PI3K/Akt Pathway Analysis by Western Blot
Application Note: To elucidate the molecular mechanisms underlying the observed cellular effects, Western blotting can be used to analyze the activation state of key signaling proteins. For anti-proliferative effects in A549 cells, the phosphorylation status of EGFR and downstream effectors like MEK and mTOR can be assessed. For anabolic and anti-apoptotic effects, the phosphorylation of Akt and other downstream targets in the PI3K/Akt pathway is of interest.
Experimental Protocol:
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using phospho-specific antibodies, the activation state of signaling pathways can be determined.
Materials:
-
Treated cell lysates (from A549, C2C12, or BMSC experiments)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation
Table 1: Summary of In Vitro Bioactivities of Cyasterone. (Note: Data for this compound to be determined experimentally)
| Bioassay | Cell Line / Enzyme | Endpoint | Result for Cyasterone | Reference |
| Enzyme Inhibition | ||||
| Acetylcholinesterase | Electric Eel AChE | IC50 | Data not available | - |
| Tyrosinase | Mushroom Tyrosinase | IC50 | Data not available | - |
| Cellular Activity | ||||
| Anti-Proliferation | A549 (Lung Carcinoma) | IC50 (48h) | 38.50 ± 3.73 µg/mL | |
| Anti-Proliferation | MGC823 (Gastric Cancer) | IC50 (48h) | 32.96 ± 1.24 µg/mL | |
| Anabolic Effect | C2C12 Myotubes | Myotube Diameter | Qualitative increase observed | - |
| Anti-Apoptotic Effect | Rat BMSCs (DXM-induced) | Apoptosis Rate | Significant reduction at 10 µM | [3] |
Mandatory Visualization
References
Application Notes and Protocols for Cell Culture Studies with 25-Epi-28-epi-cyasterone
Disclaimer: No specific cell culture studies, quantitative data, or experimental protocols for 25-Epi-28-epi-cyasterone are available in the current scientific literature. The following application notes and protocols are based on published research for the related phytoecdysteroid, cyasterone (B1669384) . The biological activity of different stereoisomers can vary significantly. Therefore, the provided information should be considered a starting point for research with this compound, and optimization will be required. All concentration-dependent effects and IC50 values mentioned herein pertain to cyasterone.
Introduction
Cyasterone is a phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones.[1][2] In mammalian cell culture, cyasterone has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its primary mechanism of action has been identified as the inhibition of the Epidermal Growth Factor Receptor (EGFR), which subsequently affects downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][3] These pathways are crucial in regulating cell growth, proliferation, and survival.
These application notes provide an overview of the known cellular effects of cyasterone and detailed protocols that can be adapted for investigating the biological activities of this compound in cell culture.
Data Presentation: Quantitative Data for Cyasterone
The following tables summarize the cytotoxic and anti-proliferative effects of cyasterone on various cell lines as reported in the literature.
Table 1: IC50 Values of Cyasterone in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 48 | 77.24 |
| HepG-2 | Liver Cancer | 48 | 52.03 |
| MCF-7 | Breast Cancer | 48 | 82.07 |
| A549 | Lung Cancer | 48 | 38.50 |
| MGC823 | Gastric Cancer | 48 | 32.96 |
| HT-29 | Colon Cancer | 48 | >400 |
| Caco-2 | Colon Cancer | 48 | >400 |
| T47D | Breast Cancer | 48 | >400 |
Table 2: Non-toxic Concentrations of Cyasterone in Bone Marrow Stromal Cells (BMSCs) [3]
| Cell Line | Cell Type | Incubation Time (hours) | Concentration Range with No Cytotoxicity (µM) |
| Rat BMSCs | Mesenchymal Stem Cells | 24 | 1 - 10 |
Signaling Pathways Modulated by Cyasterone
Cyasterone has been shown to modulate key signaling pathways involved in cell proliferation and survival.
EGFR/MAPK Signaling Pathway in Cancer Cells
In cancer cell lines such as A549, cyasterone has been observed to inhibit the phosphorylation of EGFR, MEK, and mTOR in a dose-dependent manner.[1][2] This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation.
Caption: Inhibition of the EGFR/MAPK signaling pathway by cyasterone.
PI3K/AKT Signaling Pathway in Bone Marrow Stromal Cells
In a model of dexamethasone-induced apoptosis in rat bone marrow stromal cells (BMSCs), cyasterone was found to exert a protective effect by activating the PI3K/AKT signaling pathway.[3][4] This pathway is critical for promoting cell survival and inhibiting apoptosis.
Caption: Activation of the PI3K/AKT cell survival pathway by cyasterone.
Experimental Protocols
The following are detailed protocols that can serve as a foundation for studying the effects of this compound in cell culture.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of the test compound on cell viability and proliferation.
Materials:
-
Selected cell line (e.g., A549, MGC823, or other relevant cells)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or cyasterone as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of the test compound on the phosphorylation status of key signaling proteins.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Application Notes and Protocols for 25-Epi-28-epi-cyasterone in Muscle Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Epi-28-epi-cyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. While research on this specific isomer is limited, its parent compound, cyasterone (B1669384), and other related ecdysteroids have garnered significant interest for their potential anabolic properties in skeletal muscle. This document provides an overview of the potential applications of this compound in muscle growth research, with a focus on its plausible mechanism of action through the PI3K/Akt signaling pathway. The protocols outlined below are based on established methodologies for studying anabolic compounds in muscle cells and animal models and can be adapted for the investigation of this compound.
Mechanism of Action: The PI3K/Akt Signaling Pathway
Phytoecdysteroids are believed to exert their anabolic effects without binding to the androgen receptor, thus avoiding the common side effects associated with synthetic anabolic steroids. The primary signaling cascade implicated in the anabolic activity of ecdysteroids is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a crucial regulator of muscle protein synthesis and hypertrophy.[1]
Activation of this pathway initiates a series of downstream events, including the activation of the mechanistic target of rapamycin (B549165) (mTOR), which in turn promotes protein synthesis by phosphorylating key targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Studies on cyasterone have demonstrated its ability to modulate the PI3K/Akt pathway, suggesting a potential mechanism for its anabolic effects.[2][3][4]
Data Presentation: Comparative Anabolic Activity of Ecdysteroids
While direct quantitative data for this compound is not yet available, the following table summarizes the relative anabolic activity of other prominent phytoecdysteroids to provide a comparative context for research.
| Phytoecdysteroid | Relative Anabolic Activity (Inferred) | Key In Vitro Findings (C2C12 Myotubes) | Key In Vivo Findings |
| Cyasterone | High | Data often grouped with other ecdysteroids.[1] Protective effects against apoptosis in bone marrow stromal cells via PI3K/Akt pathway.[2][3][4] | Early studies demonstrated anabolic effects.[1] |
| 20-Hydroxyecdysone (Ecdysterone) | High | Increased protein synthesis by up to 20%.[5] Significant increase in myotube diameter.[6] | Increased muscle mass and strength in humans.[7] Strong hypertrophic effect on rat soleus muscle.[6] |
| Turkesterone | High | Potent stimulator of protein synthesis.[1] | Promotes muscle growth and strength gains in animal models.[1] |
| Ajugasterone C | Moderate to High | Protective effects against muscle atrophy.[1] | Limited specific data, but present in plants used to promote strength.[1] |
Experimental Protocols
In Vitro Analysis of Anabolic Activity in C2C12 Myotubes
This protocol describes the methodology to assess the direct effects of this compound on skeletal muscle cell hypertrophy using the C2C12 mouse myoblast cell line.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Once cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Allow myoblasts to differentiate into myotubes for 4-5 days, with media changes every 48 hours.
2. Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On day 5 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control group.
-
Incubate the cells for 24-48 hours.
3. Assessment of Myotube Hypertrophy:
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with an antibody against a muscle-specific protein (e.g., Myosin Heavy Chain) and a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per treatment group using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay (Puromycin-based):
-
Thirty minutes before the end of the treatment period, add puromycin (B1679871) to the culture medium. Puromycin is incorporated into newly synthesized polypeptide chains.
-
Harvest the cells and perform a Western blot using an anti-puromycin antibody to visualize and quantify the rate of protein synthesis.
-
4. Western Blot Analysis of PI3K/Akt Signaling:
-
Lyse the treated myotubes and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K, 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Analysis of Anabolic Effects in a Rodent Model
This protocol outlines a general procedure for evaluating the anabolic effects of this compound in a rodent model of muscle growth.
1. Animal Model and Treatment:
-
Use adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Divide the animals into a control group (vehicle administration) and treatment groups receiving different doses of this compound (e.g., 5, 10, 20 mg/kg body weight) via oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks).
-
To enhance anabolic effects, a resistance training protocol (e.g., ladder climbing with weights) can be incorporated.
2. Assessment of Muscle Growth:
-
Muscle Mass Measurement:
-
At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Record the wet weight of each muscle.
-
-
Muscle Fiber Cross-Sectional Area (CSA) Analysis:
-
Freeze a portion of the dissected muscle in isopentane (B150273) cooled by liquid nitrogen.
-
Cut transverse sections (10 µm) using a cryostat.
-
Perform histological staining (e.g., Hematoxylin and Eosin) or immunofluorescence staining for laminin (B1169045) to delineate muscle fibers.
-
Capture images and measure the CSA of individual muscle fibers using image analysis software.
-
3. Biochemical Analysis:
-
Homogenize a portion of the muscle tissue to extract proteins.
-
Perform Western blot analysis as described in the in vitro protocol to assess the activation of the PI3K/Akt signaling pathway.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Protocols for Phytoecdysteroids in Animal Models: Application Notes
A focus on Cyasterone (B1669384) and 20-Hydroxyecdysone (B1671079)
Disclaimer: Scientific literature providing specific dosing protocols for "25-Epi-28-epi-cyasterone" in animal models is not currently available. This document provides detailed application notes and protocols for the closely related phytoecdysteroids, cyasterone and the extensively studied 20-hydroxyecdysone, which are expected to exhibit similar biological activities and require comparable administration methodologies.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are analogues of insect molting hormones. They have garnered significant interest in biomedical research for their diverse pharmacological properties, including anabolic, anti-diabetic, and protective effects on various tissues. This document provides a comprehensive overview of dosing protocols for cyasterone and 20-hydroxyecdysone in common animal models, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the dosing regimens for cyasterone and 20-hydroxyecdysone as reported in various animal studies.
Table 1: Dosing Protocols for Cyasterone in Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reported Effects |
| Rat (Steroid-induced Osteonecrosis of the Femoral Head model) | Not explicitly stated in the provided abstract; implied administration | In vivo | Daily | Not specified | Protective effect on bone, reduced apoptosis in bone marrow stromal cells[1][2][3][4] |
Table 2: Dosing Protocols for 20-Hydroxyecdysone (20E) in Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reported Effects |
| Mice (Diet-induced obesity) | 10 mg/kg | Oral gavage | Daily | 13 weeks | Ameliorated obesity and insulin (B600854) resistance, decreased body weight gain and fat mass[5] |
| Ovariectomized Rats (High-fat, high-fructose diet) | 5, 10, and 20 mg/kg | Oral administration | Daily | 12 weeks | Reduced hepatic steatosis and white adipose tissue mass[1] |
| Aged Mice (20 months) | 50 mg/kg | Oral gavage | Single dose | N/A | Increased Akt phosphorylation in skeletal muscle |
| Japanese Quail | 100 mg/kg of diet | Feed | Not specified | Not specified | Increased body mass[4] |
| Rats (Alloxan-induced diabetes) | 5 mg/kg | Oral | Not specified | Not specified | Reduced hyperglycemia[5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Phytoecdysteroids in Rodents
This protocol outlines the standard procedure for administering cyasterone or 20-hydroxyecdysone to mice and rats via oral gavage.
Materials:
-
Cyasterone or 20-hydroxyecdysone powder
-
Vehicle (e.g., 4% carboxymethylcellulose and 1.25% chloroform (B151607) in water, or 25% propylene (B89431) glycol)[1][6]
-
Weighing scale
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[7]
-
Syringes (1 mL or 3 mL)
-
Animal restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize animals to handling for several days prior to the experiment to minimize stress.
-
Gently restrain the animal, ensuring a firm but not restrictive grip. For mice, the scruff of the neck can be held to immobilize the head. For rats, a towel can be used to wrap the body.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of the compound based on the animal's body weight and the desired dose (mg/kg).
-
Prepare the vehicle solution. For example, to prepare a 4% carboxymethylcellulose solution, dissolve 4g of carboxymethylcellulose in 100 mL of sterile water.
-
Suspend the phytoecdysteroid powder in the chosen vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL). Ensure the solution is homogenous by vortexing or sonicating if necessary.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors to prevent over-insertion.
-
-
Administration:
-
Gently open the animal's mouth by applying slight pressure at the commissure of the jaw.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-procedural Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.
-
Experimental Workflow
Signaling Pathways
Both cyasterone and 20-hydroxyecdysone have been shown to exert their effects, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway
Activation of this pathway by cyasterone and 20-hydroxyecdysone is thought to mediate their anabolic effects in muscle and protective effects in other tissues by promoting protein synthesis and inhibiting apoptosis. For instance, a single dose of 20E has been shown to increase the phosphorylation of Akt in the skeletal muscle of aged mice. Similarly, cyasterone has been demonstrated to inhibit apoptosis in bone marrow stromal cells through the PI3K/Akt pathway[2].
References
- 1. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect hormones in vertebrates: anabolic effects of 20-hydroxyecdysone in Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Application Notes and Protocols for 25-Epi-28-epi-cyasterone in Insect Molting Research
Disclaimer: As of December 2025, specific biological activity data and detailed experimental protocols for 25-Epi-28-epi-cyasterone in insect molting research are not available in the public domain. This compound is recognized as a stereoisomer of cyasterone (B1669384), isolated from Cyathula officinalis[1][2]. The following application notes and protocols are based on generalized methodologies for studying ecdysteroid agonists and phytoecdysteroids. The provided quantitative data is for related compounds and should be used as a reference for experimental design.
Introduction
Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones (ecdysteroids). These molecules can mimic the natural hormones, interfering with the molting process and other critical developmental pathways in insects[3][4][5]. This property makes them a subject of interest for the development of bio-insecticides.
This compound is a stereoisomer of cyasterone, a known phytoecdysteroid[1][6]. The stereochemistry of ecdysteroids is known to significantly influence their biological activity, particularly the configuration at positions such as C-25[7]. Therefore, this compound is a candidate for investigation as an insect growth regulator.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound in insect molting research.
Mechanism of Action: The Ecdysteroid Signaling Pathway
Ecdysteroids regulate insect molting and metamorphosis by activating a specific nuclear receptor complex. The active form of the molting hormone, 20-hydroxyecdysone (B1671079) (20E), binds to the Ecdysone (B1671078) Receptor (EcR), which then forms a heterodimer with the Ultraspiracle protein (USP). This EcR/USP complex binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of a cascade of genes that orchestrate the molting process.
Phytoecdysteroids like cyasterone and its isomers are thought to act as agonists of the EcR, triggering this signaling pathway at inappropriate times or with altered intensity, leading to developmental arrest and mortality.
Quantitative Data for Related Phytoecdysteroids
Due to the absence of specific data for this compound, the following table summarizes the biological activities of other relevant phytoecdysteroids to provide a comparative context for experimental design.
| Compound | Insect Species | Bioassay Type | Activity Metric | Value | Reference |
| Ajugasterone C | Schizaphis graminum (Greenbug) | Feeding Deterrence | Relative Potency | 30x more potent than cyasterone | Inferred from related literature |
| Rotenone (B1679576) | Drosophila melanogaster | Larvicidal | LC50 | - | [8] |
| (Z)-ligustilide | Drosophila melanogaster | Larvicidal | LC50 | 2.54 µmol/mL of diet | [8] |
| (3S)-butylphthalide | Drosophila melanogaster | Larvicidal | LC50 | 4.99 µmol/mL of diet | [8] |
| Neocnidilide | Drosophila melanogaster | Larvicidal | LC50 | 9.90 µmol/mL of diet | [8] |
| Fenthion | Thrips flavus | Laboratory Bioassay | LC50 | 2.26 mg/L | [9] |
| Sulfoxaflor | Thrips flavus | Laboratory Bioassay | LC50 | 4.28 mg/L | [9] |
| Cyflumetofen | Thrips flavus | Laboratory Bioassay | LC50 | 4.94 mg/L | [9] |
| Imidacloprid | Thrips flavus | Laboratory Bioassay | LC50 | 6.16 mg/L | [9] |
Experimental Protocols
The following are generalized protocols for assessing the insecticidal and molting-disrupting activity of ecdysteroid agonists like this compound.
Protocol 1: Topical Bioassay
This method assesses the activity of a compound when applied directly to the insect's cuticle.
Materials:
-
Test compound (this compound)
-
Acetone or other suitable solvent
-
Microsyringe or microapplicator
-
Late-instar larvae of a susceptible insect species (e.g., Spodoptera litura, Trichoplusia ni)
-
Petri dishes or ventilated containers
-
Artificial diet
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions to obtain a range of concentrations to be tested. A solvent-only control should also be prepared.
-
Insect Selection: Select healthy, uniform-sized late-instar larvae.
-
Application: Using a microsyringe, apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.
-
Incubation: Place the treated larvae individually in petri dishes or containers with a small piece of artificial diet.
-
Observation: Incubate the larvae under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Data Collection: Record mortality and any morphological abnormalities (e.g., incomplete ecdysis, deformed pupae) at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the lethal dose (LD50) or effective dose (ED50) for morphological effects using probit analysis.
Protocol 2: Diet Incorporation Bioassay
This method evaluates the activity of a compound when ingested by the insect.
Materials:
-
Test compound (this compound)
-
Solvent (e.g., ethanol, acetone)
-
Artificial diet for the test insect
-
Multi-well plates (e.g., 24-well) or small containers
-
Early-instar larvae of a susceptible insect species (e.g., Helicoverpa armigera, Plutella xylostella)
-
Incubator with controlled conditions
Procedure:
-
Preparation of Treated Diet: Dissolve the test compound in a small amount of solvent and mix it thoroughly with the molten artificial diet at various concentrations. A control diet with solvent only should also be prepared.
-
Diet Dispensing: Dispense the treated and control diets into the wells of the multi-well plates or small containers before they solidify.
-
Insect Infestation: Once the diet has solidified, place one early-instar larva in each well.
-
Incubation: Seal the plates with a breathable film and incubate under controlled conditions.
-
Data Collection: Record larval mortality and weight gain at regular intervals (e.g., every 2-3 days) for a specified period (e.g., 7-10 days).
-
Data Analysis: Calculate the lethal concentration (LC50) or growth inhibition concentration (IC50) using probit analysis or regression analysis.
Protocol 3: Ecdysone Receptor (EcR) Binding Assay (Competitive Ligand Binding)
This in vitro assay determines the binding affinity of the test compound to the EcR/USP complex.
Materials:
-
Test compound (this compound)
-
Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)
-
Source of EcR and USP proteins (e.g., insect cell line extracts, in vitro transcription/translation system)
-
Binding buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filter apparatus and glass fiber filters
Procedure:
-
Protein Preparation: Prepare a cell-free extract containing EcR and USP or use purified recombinant proteins.
-
Assay Setup: In microcentrifuge tubes, combine the protein preparation, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound (competitor). Include controls with no competitor (total binding) and with a large excess of unlabeled ecdysteroid (non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to other biologically active phytoecdysteroids warrants investigation into its potential as an insect molting disruptor. The protocols and comparative data presented here provide a solid foundation for researchers to design and execute experiments to elucidate the bioactivity of this and other novel ecdysteroid analogs. Such research is crucial for the discovery of new, effective, and potentially safer insect control agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C-25 epimeric 26-haloponasterone A: synthesis, absolute configuration and moulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 1090240 - Relative toxicity, LC50 for rotenone Drosophila melanogaster larvicidal activity to LC50 for compound Drosophila melanogaster larvicidal activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of 25-Epi-28-epi-cyasterone in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 25-Epi-28-epi-cyasterone.
FAQs and Troubleshooting Guides
This section is designed to help researchers, scientists, and drug development professionals identify and resolve common causes of peak tailing for this compound.
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can lead to inaccurate quantification and reduced resolution between adjacent peaks.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates tailing.[1]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for a polar steroid like this compound in RP-HPLC can stem from several factors. The most common causes include:
-
Secondary Interactions with the Column: Unwanted interactions between the analyte and the stationary phase, often with residual silanol (B1196071) groups on the silica-based column packing.[1]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing secondary interactions.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]
-
Column Degradation or Contamination: A damaged or contaminated column can exhibit poor peak shapes.[3][4]
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[5]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.
Q3: How can I troubleshoot peak tailing caused by secondary interactions with the column?
A3: Secondary interactions, particularly with residual silanol groups, are a frequent cause of tailing for polar compounds. Here are some troubleshooting steps:
-
Use an End-Capped Column: Modern, high-quality, end-capped C18 or C8 columns are designed to minimize exposed silanol groups.
-
Operate at a Lower pH: Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[1] However, ensure the column is stable at low pH.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid - TFA) can help to mask the active sites on the stationary phase.
Q4: Could the mobile phase composition be the reason for my peak tailing?
A4: Yes, the mobile phase plays a critical role in achieving good peak shape. Consider the following:
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Methanol (B129727) is sometimes preferred for the analysis of steroids on certain phases like phenyl-hexyl columns. For polar steroids, a mobile phase with a higher aqueous content might be necessary for retention, but this can sometimes exacerbate tailing on traditional C18 columns. "AQ" or polar-endcapped columns are designed for use with highly aqueous mobile phases.
Q5: How do I know if I am overloading the column?
A5: Column overload is a common issue that leads to peak fronting or tailing. To check for this:
-
Reduce Injection Volume: Inject a smaller volume of your sample and observe if the peak shape improves.[4]
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume. If the tailing is reduced, you were likely overloading the column.[3][4]
Q6: What if all the peaks in my chromatogram are tailing?
A6: If all peaks, not just your analyte of interest, are showing tailing, it often points to a system-wide or column-wide problem:
-
Column Contamination: The column inlet frit may be partially blocked with particulate matter from your samples or the mobile phase.[3] Try back-flushing the column (if the manufacturer's instructions permit).
-
Column Void: A void may have formed at the head of the column.[1] This is more common with older columns.
-
Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volumes.[5]
Experimental Protocols
Below is a detailed experimental protocol for the analysis of steroid isomers, which can be adapted for this compound, with a focus on achieving optimal peak shape.
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to make a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Extraction (from a matrix like a plant extract):
-
Homogenize the sample material.
-
Extract with a suitable solvent (e.g., methanol or ethanol).
-
Perform a liquid-liquid partition to remove non-polar interferences (e.g., hexane (B92381) wash).
-
Consider a solid-phase extraction (SPE) clean-up step using a C18 cartridge for further purification.
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
Optimized HPLC Method for Steroid Isomer Separation
This method is a starting point and may require further optimization.
| Parameter | Recommended Condition | Notes |
| Column | High-quality, end-capped C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) | A phenyl-hexyl phase can offer alternative selectivity for steroid isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress silanol activity. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common choice, but methanol can sometimes provide better selectivity for steroids. |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes. | A shallow gradient can improve the separation of closely related isomers. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and particle size. |
| Column Temperature | 30-40 °C | Elevated temperatures can sometimes improve peak shape and reduce viscosity. |
| Injection Volume | 5-10 µL | Keep the injection volume small to avoid overload and solvent mismatch effects. |
| Sample Solvent | Initial mobile phase composition | Dissolving the sample in the initial mobile phase is crucial to prevent peak distortion. |
| Detection | UV at ~242 nm | Ecdysteroids typically have a UV absorbance maximum around 242 nm. |
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
References
Technical Support Center: Optimizing 25-Epi-28-epi-cyasterone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 25-Epi-28-epi-cyasterone and related phytoecdysteroids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges stem from the polar nature of phytoecdysteroids, making them difficult to separate from other polar plant constituents like sugars and saponins.[1] Additionally, phytoecdysteroids often occur as complex mixtures of structurally similar isomers, which complicates purification.
Q2: Which plant sources are rich in cyasterone (B1669384) and its isomers?
A2: Cyathula officinalis is a primary source for cyasterone and its stereoisomers, including this compound.[2][3][4] Other plants from the Cyathula and Ajuga genera are also known to contain significant amounts of phytoecdysteroids.
Q3: What are the most effective initial extraction solvents for this compound?
A3: Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of phytoecdysteroids due to their ability to efficiently solvate these polar compounds.[5] Aqueous mixtures of these alcohols can also be effective. For subsequent liquid-liquid partitioning, n-butanol is often used to separate ecdysteroids from more polar impurities.
Q4: Can this compound degrade during the extraction process?
A4: Phytoecdysteroids are generally stable; however, prolonged exposure to harsh acidic or basic conditions and high temperatures could potentially lead to degradation or isomerization.[6][7] It is advisable to work at moderate temperatures and neutral pH whenever possible.
Q5: What analytical techniques are best suited for monitoring the extraction and purification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for the qualitative and quantitative analysis of phytoecdysteroids.[1] Thin-Layer Chromatography (TLC) is also a useful tool for rapid, qualitative monitoring of fractions during column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. While methanol and ethanol are good starting points, the efficiency can be improved by using mixtures with water. For example, a methanol:ethanol:water (30:25:45; v/v/v) mixture has been shown to be effective for some phytoecdysteroids.[8] |
| Insufficient Extraction Time or Temperature | Increasing the extraction time (e.g., refluxing for several hours) or temperature can enhance yield. However, be mindful of potential degradation with excessive heat. |
| Poor Liquid-Liquid Partitioning | During the n-butanol/water partitioning step, ensure thorough mixing and adequate phase separation to maximize the transfer of the target compound into the organic phase. Repeating the partitioning can improve recovery. |
High Impurity Levels in the Crude Extract
| Potential Cause | Recommended Solution |
| Presence of Pigments and Lipids | Perform a defatting step with a non-polar solvent like n-hexane or benzene (B151609) prior to the main extraction.[9] |
| Co-extraction of Polar Impurities | Utilize Solid-Phase Extraction (SPE) with a C18 cartridge for sample clean-up. This can effectively remove highly polar and non-polar interferences. |
| Inefficient Column Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate compounds with a wide range of polarities. Use TLC to guide the selection of the solvent system. |
Difficulty in Separating Stereoisomers
| Potential Cause | Recommended Solution |
| Similar Polarity of Isomers | High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column, is often necessary for the separation of stereoisomers. Isocratic elution with a carefully optimized mobile phase is crucial. |
| Co-elution in Column Chromatography | If isomers co-elute, consider using a different stationary phase (e.g., Sephadex LH-20) or a different solvent system. Sometimes, repeated chromatography under slightly different conditions is required. |
Data Presentation: Comparison of Extraction Solvents
While specific quantitative data for this compound is limited, the following table provides representative data on the extraction efficiency of 20-hydroxyecdysone (B1671079), a closely related and abundant phytoecdysteroid, from spinach using different solvents. This data can serve as a guide for solvent selection.
| Solvent System | Extraction Method | Relative Yield of 20-Hydroxyecdysone (%) |
| Methanol | Solid-Liquid Extraction | 80 |
| Ethanol | Solid-Liquid Extraction | 75 |
| Acetone | Solid-Liquid Extraction | 60 |
| Ethyl Acetate | Solid-Liquid Extraction | 55 |
| Water | Solid-Liquid Extraction | 70 |
| Methanol:Ethanol:Water (1:1:1 v/v/v) | Solid-Liquid Extraction | 85 |
| Lactic acid:Levulinic acid (1:1) (NADES) | Solid-Liquid Extraction | >93 |
Note: This data is based on the extraction of 20-hydroxyecdysone from spinach and is intended to be representative.[5] Actual yields for this compound from Cyathula officinalis may vary.
Experimental Protocols
Detailed Methodology for the Extraction and Isolation of this compound from Cyathula officinalis
This protocol is adapted from a published method for the isolation of cyasterone and its isomers.
1. Defatting of Plant Material:
- Air-dried and powdered roots of Cyathula officinalis are refluxed with benzene for 2 hours to remove lipids and other non-polar compounds. The solvent is then discarded.
2. Methanolic Extraction:
- The defatted plant material is then refluxed with methanol for 1 hour.
- The methanolic extract is filtered and collected.
- This extraction step is repeated, and the methanolic extracts are combined.
- The combined extract is concentrated under reduced pressure (in vacuo).
3. Liquid-Liquid Partitioning:
- The resulting residue is mixed with water and extracted with n-butanol.
- The aqueous layer is separated and extracted again with n-butanol.
- The n-butanol fractions are combined and concentrated to dryness to yield the crude ecdysteroid fraction.
4. Chromatographic Purification:
- The crude extract is subjected to column chromatography on silica (B1680970) gel.
- Further purification can be achieved using Sephadex LH-20 column chromatography.
- Final purification to isolate this compound is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for common extraction and purification issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Undescribed ecdysteroids and phenolic glycosides from the roots of Cyathula officinalis Kuan and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Resolving Co-elution of Cyasterone Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of cyasterone (B1669384) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome the challenges associated with the co-elution of these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of cyasterone isomers.
Q1: Why is the separation of cyasterone isomers so challenging?
A1: Cyasterone and its isomers, such as 24-epicyasterone, possess very similar chemical structures and physicochemical properties. This leads to comparable interactions with the stationary and mobile phases in chromatographic systems, often resulting in co-elution or poor resolution.[1] The polar, sugar-like nature of phytoecdysteroids further complicates their separation from other polar constituents in plant extracts.[2]
Q2: My chromatogram shows a single broad peak, or peaks with significant overlap, for cyasterone and its isomers. How can I improve the separation?
A2: Co-elution of cyasterone isomers is a frequent challenge. To improve resolution, a systematic approach to method optimization is necessary. Consider the following strategies:
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a C30 column, which offers enhanced shape selectivity for hydrophobic, structurally related isomers like steroids.[3][4] Phenyl-Hexyl columns can also offer alternative selectivity.
-
Mobile Phase Optimization:
-
Solvent Choice: If using acetonitrile, switching to methanol (B129727) (or vice versa) can alter selectivity and potentially resolve co-eluting peaks.[5]
-
Gradient Elution: An isocratic elution may not be sufficient. Employing a shallow gradient can improve the separation of closely eluting compounds.[5][6]
-
-
Temperature Control: Maintaining a stable column temperature using a column oven is crucial for reproducible retention times and can also influence selectivity.[5]
Q3: I am observing peak tailing for my cyasterone peaks. What are the possible causes and solutions?
A3: Peak tailing can obscure the resolution of closely eluting isomers. Common causes and their solutions are outlined in the table below.
| Potential Cause | Solution |
| Secondary Silanol Interactions | Add a small amount of a weak acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanols on the stationary phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible.[7] |
Q4: My retention times are drifting between injections. How can I stabilize my method?
A4: Consistent retention times are critical for reliable identification and quantification. The following table details common causes of retention time drift and how to address them.
| Potential Cause | Solution |
| Inadequate Column Equilibration | Increase the equilibration time between injections, especially when running a gradient.[5] |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Keep solvent reservoirs capped to prevent evaporation of the more volatile organic component.[5] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[5] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Below are detailed methodologies for the analysis of cyasterone isomers using High-Performance Liquid Chromatography (HPLC).
Method 1: HPLC with UV Detection for General Phytoecdysteroid Analysis
This protocol is adapted from a validated method for the analysis of ecdysterone and turkesterone (B103) and can be used as a starting point for cyasterone analysis.[6]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C[6] |
| Detection | UV at 242 nm[6] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Extraction: Extract powdered plant material or dietary supplement with 80% methanol or ethanol (B145695) using sonication or reflux.[8]
-
Liquid-Liquid Partitioning: Evaporate the alcohol from the extract and partition the remaining aqueous solution with n-hexane to remove non-polar compounds. Subsequently, partition the aqueous layer with n-butanol to extract the phytoecdysteroids.[8]
-
Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted butanol extract. Wash with water to remove polar impurities and elute the cyasterone isomers with methanol.[8]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.[8]
Method 2: UHPLC-MS/MS for Sensitive Quantification of Cyasterone
This method is based on a published protocol for the analysis of steroid hormones and is suitable for detecting low concentrations of cyasterone isomers in complex matrices.[9][10]
| Parameter | Condition |
| Column | UHPLC C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyasterone | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| 24-epicyasterone | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The optimal MRM transitions and collision energies for cyasterone and its isomers should be determined by infusing a standard solution into the mass spectrometer.
Data Presentation
The following table summarizes the expected performance of different stationary phases for the separation of steroid isomers, which can be extrapolated to cyasterone analysis.
| Stationary Phase | Primary Separation Mechanism | Selectivity for Isomers | Recommended For |
| C18 | Hydrophobic interactions | Moderate | General purpose, initial method development. May not resolve closely related isomers. |
| C30 | Hydrophobic interactions and shape selectivity | High | Separation of hydrophobic, structurally similar isomers like carotenoids and steroids.[3][4] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative to C18/C30 | Can provide different elution orders and improved resolution for aromatic or unsaturated compounds. |
| Biphenyl | Hydrophobic and π-π interactions | High | Offers unique selectivity for aromatic and moderately polar analytes, with increased resolution of structural isomers.[11] |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Simplified Phytoecdysteroid Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and application of a UHPLC-MS/MS method for the simultaneous determination of 17 steroidal hormones in equine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
"25-Epi-28-epi-cyasterone" solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 25-Epi-28-epi-cyasterone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a stereoisomer of cyasterone, a natural phytoecdysteroid isolated from plants such as Cyathula officinalis.[1] Its isomer, cyasterone, is known to be a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR), exhibiting anti-proliferative effects on various cancer cell lines. While the direct biological activity of this compound is less characterized, it is expected to have similar properties to other ecdysteroids. Phytoecdysteroids, as a class, are noted for a range of beneficial effects in mammals, including anabolic, hepatoprotective, and antioxidant properties, and are thought to act by influencing signal transduction pathways, potentially through membrane-bound receptors.[2]
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. Why is this happening?
A2: This is a common issue with hydrophobic compounds like this compound. The compound is likely highly soluble in a polar aprotic solvent like DMSO but has very low solubility in the aqueous environment of cell culture media. When a concentrated stock solution is rapidly diluted in the medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of ecdysteroids for cell culture applications. While other organic solvents like ethanol (B145695) may also be used, DMSO is generally preferred for its ability to dissolve a wide range of hydrophobic compounds.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound in your cell culture experiments.
Issue: Compound precipitates immediately upon addition to cell culture medium.
Potential Cause 1: High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Potential Cause 2: Rapid Dilution Adding a concentrated stock solution directly into a large volume of medium can cause rapid solvent exchange, leading to precipitation.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of your stock solution in pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of medium. Adding the compound dropwise while gently swirling the medium can also help.
Potential Cause 3: Low Temperature of Media The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.
Issue: Compound precipitates over time in the incubator.
Potential Cause 1: Compound Instability The compound may be unstable in the aqueous environment of the cell culture medium over extended periods.
-
Solution: Prepare fresh working solutions immediately before each experiment. For longer-term experiments, consider refreshing the medium with a freshly prepared compound solution at appropriate intervals.
Potential Cause 2: Evaporation Evaporation from the culture plates can lead to an increase in the compound's concentration, causing it to exceed its solubility limit.
-
Solution: Ensure proper humidification of the incubator. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can minimize evaporation.
Data Presentation: Solubility of Related Ecdysteroids
| Compound | Solvent | Solubility |
| Cyasterone | DMSO | 91 mg/mL (174.78 mM) |
| 20-Hydroxyecdysone | DMSO | ~30 mg/mL |
| 20-Hydroxyecdysone | Ethanol | ~25 mg/mL |
| 20-Hydroxyecdysone | PBS (pH 7.2) | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate the Volume of DMSO: Based on the molecular weight of this compound, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex and Sonicate: Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Serial Dilution Method)
This protocol describes the preparation of a 10 µM final working solution from a 10 mM DMSO stock.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution (100 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed complete cell culture medium.
-
Gently pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Prepare Final Working Solution (10 µM):
-
In a sterile tube, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Gently mix the solution.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing NMR Parameters for 25-Epi-28-epi-cyasterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "25-Epi-28-epi-cyasterone" and related phytoecdysteroids. The information provided will aid in optimizing Nuclear Magnetic Resonance (NMR) parameters for structural elucidation and characterization.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during NMR experiments with "this compound".
Frequently Asked Questions (FAQs):
Q1: What is the recommended solvent for NMR analysis of this compound?
A1: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) are commonly used solvents for phytoecdysteroids. The choice of solvent can slightly alter chemical shifts, so consistency is key when comparing data. For compounds with poor solubility, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be an alternative, though sample recovery is more challenging.
Q2: I am observing very broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should be the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may resolve this issue.
-
Incomplete Dissolution: Ensure the sample is fully dissolved. The presence of suspended particles will negatively affect the magnetic field homogeneity. Filtering the sample through a small plug of glass wool in a Pasteur pipette can help.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. If suspected, treating the sample with a chelating agent might be necessary, though this is a more advanced technique.
Q3: My signal-to-noise ratio is very low. How can I improve it?
A3: A low signal-to-noise ratio can be addressed by:
-
Increasing the number of scans: This is the most straightforward way to improve the signal-to-noise ratio, which increases with the square root of the number of scans.
-
Using a higher concentration: If solubility allows, a more concentrated sample will give a stronger signal.
-
Using a cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.
-
Optimizing the pulse sequence: Ensure that the relaxation delay (d1) is appropriately set, typically 1-2 times the longest T1 relaxation time of the protons of interest, to allow for sufficient relaxation between pulses.
Q4: I have overlapping signals in my ¹H NMR spectrum, making interpretation difficult. What should I do?
A4: Overlapping signals are common in complex molecules like this compound. To resolve this:
-
Use a higher field spectrometer: Higher magnetic field strengths will increase the dispersion of the signals.
-
Try a different solvent: Changing the solvent can induce small changes in chemical shifts that may resolve the overlap.
-
Perform 2D NMR experiments: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for resolving overlapping signals and unambiguously assigning proton and carbon resonances.
Q5: How can I confirm the presence of hydroxyl (-OH) protons in my spectrum?
A5: The chemical shifts of hydroxyl protons are often broad and can vary with concentration and temperature. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The hydroxyl protons will exchange with deuterium and their signals will disappear or significantly decrease in intensity.
Data Presentation: NMR Parameters for Cyasterone (B1669384) Stereoisomers
The following tables summarize the ¹H and ¹³C NMR chemical shifts for cyasterone and its stereoisomers, including 28-epi-cyasterone and this compound. This data is crucial for the structural elucidation of these compounds.[1] The data for this compound is based on the findings from the chemical investigation of Cyathula officinalis.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Cyasterone Stereoisomers in CD₃OD
| Position | Cyasterone (1) | 28-epi-Cyasterone (2) | This compound (3) |
| 3 | 4.05 (m) | 4.05 (m) | 4.05 (m) |
| 7 | 5.85 (d, 2.4) | 5.85 (d, 2.4) | 5.85 (d, 2.4) |
| 18-H₃ | 0.95 (s) | 0.95 (s) | 0.95 (s) |
| 19-H₃ | 1.08 (s) | 1.08 (s) | 1.08 (s) |
| 21-H₃ | 1.20 (s) | 1.20 (s) | 1.20 (s) |
| 27-H₃ | 1.15 (d, 7.0) | 1.16 (d, 7.0) | 1.12 (d, 7.0) |
| 29-H₃ | 1.25 (d, 6.8) | 1.23 (d, 6.8) | 1.28 (d, 6.8) |
J-values in Hz are given in parentheses. Data extracted from Okuzumi et al., Org. Biomol. Chem., 2005, 3, 1227-1232.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Cyasterone Stereoisomers in CD₃OD
| Carbon | Cyasterone (1) | 28-epi-Cyasterone (2) | This compound (3) |
| 1 | 38.4 | 38.4 | 38.4 |
| 2 | 68.9 | 68.9 | 68.9 |
| 3 | 68.9 | 68.9 | 68.9 |
| 4 | 39.9 | 39.9 | 39.9 |
| 5 | 52.1 | 52.1 | 52.1 |
| 6 | 204.6 | 204.6 | 204.6 |
| 7 | 122.9 | 122.9 | 122.9 |
| 8 | 166.8 | 166.8 | 166.8 |
| 9 | 35.1 | 35.1 | 35.1 |
| 10 | 38.7 | 38.7 | 38.7 |
| 11 | 22.0 | 22.0 | 22.0 |
| 12 | 32.5 | 32.5 | 32.5 |
| 13 | 49.2 | 49.2 | 49.2 |
| 14 | 84.9 | 84.9 | 84.9 |
| 15 | 32.5 | 32.5 | 32.5 |
| 16 | 22.0 | 22.0 | 22.0 |
| 17 | 51.1 | 51.1 | 51.1 |
| 18 | 18.2 | 18.2 | 18.2 |
| 19 | 24.8 | 24.8 | 24.8 |
| 20 | 77.9 | 77.9 | 77.9 |
| 21 | 21.8 | 21.8 | 21.8 |
| 22 | 78.4 | 78.4 | 78.4 |
| 23 | 35.4 | 35.4 | 35.4 |
| 24 | 80.1 | 80.1 | 80.1 |
| 25 | 46.2 | 46.2 | 46.2 |
| 26 | 178.9 | 178.9 | 178.9 |
| 27 | 12.1 | 12.1 | 12.1 |
| 28 | 42.1 | 42.1 | 42.1 |
| 29 | 19.8 | 19.8 | 19.8 |
Data extracted from Okuzumi et al., Org. Biomol. Chem., 2005, 3, 1227-1232.[1]
Experimental Protocols
This section provides a detailed methodology for key NMR experiments for the analysis of "this compound".
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.
-
Mass: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CD₃OD) in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtering: If any particulate matter is visible, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug.
2. 1D ¹H NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (sw): Typically 12-16 ppm, centered around 5-6 ppm.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
3. 2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).
-
Parameters: Use the same spectral width as the ¹H experiment. Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 2-4 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for multiplicity editing).
-
Parameters: Set the ¹H spectral width as before. The ¹³C spectral width should cover the expected range of carbon signals (e.g., 0-220 ppm). Optimize for a one-bond ¹J(C,H) coupling constant of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Parameters: Similar spectral widths to HSQC. Optimize for long-range coupling constants (ⁿJ(C,H)) of 4-8 Hz. This allows for the correlation of protons to carbons that are 2-3 bonds away.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in NMR parameter optimization for "this compound".
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting signaling pathways for common NMR issues.
References
"25-Epi-28-epi-cyasterone" stability in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 25-Epi-28-epi-cyasterone in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light.[1][2][3] Stock solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it is advisable to store it at 2-8°C in a tightly sealed, light-protecting container for no longer than 24 hours.[2]
Q2: In which organic solvents is this compound likely to be soluble?
Based on the solubility of similar ecdysteroids like 20-hydroxyecdysone, this compound is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] For biological experiments, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it into an aqueous buffer.[2]
Q3: Is this compound stable in aqueous solutions?
Ecdysteroids, in general, have limited stability in aqueous solutions. It is not recommended to store aqueous solutions of ecdysteroids for more than one day.[2] For experiments requiring an aqueous medium, it is best to prepare the solution immediately before use by diluting a stock solution in an organic solvent.[2]
Q4: What are the known degradation pathways for ecdysteroids?
Ecdysteroids can be susceptible to degradation under certain conditions. Known degradation pathways include:
-
Acid-induced dehydration: The presence of acid can cause the loss of a hydroxyl group.[4]
-
Base-catalyzed autoxidation: Alkaline conditions can lead to oxidation of the molecule.
-
Photodegradation: Exposure to UV light can cause instability.[4]
Q5: How can I monitor the stability of this compound in my solvent of choice?
The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. Ecdysteroids typically have a maximum UV absorbance around 242 nm, which can be used for quantification.[4] By analyzing samples at different time points and comparing the peak area of the parent compound, you can determine its stability over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in solution before use. Protect solutions from light and extreme temperatures. |
| Loss of compound activity | Improper storage of solid compound or stock solutions. | Store solid this compound at -20°C in a dark, dry place. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Review the handling and storage procedures. Consider performing a forced degradation study to identify potential degradation products. Ensure the solvent used is of high purity and free of contaminants. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Increase the proportion of the organic solvent in the final solution, if experimentally permissible. Prepare a more dilute solution. |
Stability of this compound in Different Solvents (Qualitative)
| Solvent Class | Examples | Expected Stability | Recommendations |
| Protic Solvents | Ethanol, Methanol | Moderate | Suitable for short-term storage (days to weeks) at low temperatures (-20°C) and protected from light.[1] |
| Aprotic Polar Solvents | DMSO, DMF | Good | Generally good for preparing concentrated stock solutions for long-term storage at -20°C or -80°C.[1] |
| Aqueous Buffers | PBS, Tris-HCl | Poor | Prepare fresh for immediate use. Avoid storage for more than 24 hours.[2] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Poor to Moderate | Not recommended for storage due to potential for acid formation and subsequent degradation. |
| Apolar Solvents | Hexane, Toluene | Very Poor | Not suitable as primary solvents due to low solubility. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent using HPLC.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of interest (e.g., Ethanol, DMSO)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be used.
3. Stability Study Setup:
-
Aliquots of the stock solution are placed into several amber HPLC vials.
-
A "time zero" sample is immediately analyzed by HPLC.
-
The remaining vials are stored under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Samples are analyzed by HPLC at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for ecdysteroid analysis. A typical starting point could be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
Inject the "time zero" sample to obtain the initial peak area of this compound.
-
Inject the samples from the different time points and storage conditions.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining against time for each storage condition to visualize the degradation kinetics.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Potential degradation pathways for ecdysteroids.
References
Validation & Comparative
Phytoecdysteroids in Focus: A Comparative Analysis of 25-Epi-28-epi-cyasterone and 20-Hydroxyecdysone for Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anabolic agents with favorable safety profiles has led to a growing interest in phytoecdysteroids, a class of naturally occurring steroids found in plants. Among these, 20-hydroxyecdysone (B1671079) (also known as ecdysterone) is the most extensively studied. This guide provides a comparative analysis of the anabolic activity of 25-Epi-28-epi-cyasterone and 20-hydroxyecdysone, drawing upon available experimental data to inform research and drug development efforts.
While direct comparative studies on the anabolic activity of this compound and 20-hydroxyecdysone are limited, this guide synthesizes the existing evidence for each compound, highlighting their known mechanisms and effects on muscle protein synthesis. Due to the scarcity of data on this compound, information on its isomer, cyasterone (B1669384), is included as a proxy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anabolic effects of 20-hydroxyecdysone. Data for this compound or cyasterone regarding direct muscle anabolic effects is not sufficiently available to be presented in a comparative table.
Table 1: In Vitro Anabolic Effects of 20-Hydroxyecdysone
| Cell Line | Treatment | Key Finding | Reference |
| C2C12 murine myotubes | 20-hydroxyecdysone (1 µM) | ~20% increase in protein synthesis | [1][2][3] |
| C2C12 myotubes | 20-hydroxyecdysone (1 µM) | Significant increase in myotube diameter, comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM) | [4][5] |
Table 2: In Vivo Anabolic Effects of 20-Hydroxyecdysone in Rodent Models
| Animal Model | Dosage & Duration | Key Finding | Reference |
| Rats | 5 mg/kg body weight/day for 21 days | Stronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S 1 at the same dose. | [4][5] |
| Rats | Not specified | Increased grip strength | [1][3] |
Signaling Pathways and Mechanisms of Action
20-Hydroxyecdysone:
The anabolic effects of 20-hydroxyecdysone are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of muscle protein synthesis and hypertrophy.[6][7][8][9] This activation leads to the downstream stimulation of mTOR (mammalian target of rapamycin), a key protein kinase that orchestrates cell growth. Some studies also suggest that the anabolic effects of ecdysterone may be mediated by estrogen receptor beta (ERβ).[4][5]
Cyasterone (as a proxy for this compound):
Research on the direct anabolic effects of cyasterone on muscle tissue is limited. However, studies have shown that cyasterone can alleviate dexamethasone-induced apoptosis in bone marrow stromal cells via the PI3K/AKT signaling pathway. This shared mechanism with 20-hydroxyecdysone suggests a potential for similar anabolic effects in muscle, though this requires direct investigation.
Signaling pathways of 20-Hydroxyecdysone and Cyasterone.
Experimental Protocols
A standardized approach to assessing the anabolic activity of phytoecdysteroids is crucial for generating comparable data. Below are detailed methodologies for key experiments.
In Vitro Protein Synthesis Assay:
-
Cell Culture: C2C12 murine myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation: Once confluent, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.
-
Treatment: Differentiated myotubes are treated with various concentrations of the test compound (e.g., 20-hydroxyecdysone or cyasterone) or a vehicle control.
-
Protein Synthesis Measurement: Protein synthesis is quantified by measuring the incorporation of a labeled amino acid (e.g., ³H-leucine or puromycin) into newly synthesized proteins.
-
Analysis: The amount of incorporated label is measured using a scintillation counter or Western blotting and normalized to the total protein content.
Workflow for in vitro protein synthesis assay.
In Vivo Assessment of Anabolic Activity in Rodents:
-
Animal Model: Male Wistar or Sprague-Dawley rats are often used. Orchidectomy (castration) may be performed to minimize the influence of endogenous androgens.
-
Acclimatization: Animals are allowed to acclimatize for a set period before the experiment begins.
-
Treatment: Animals are divided into groups and administered the test compound (e.g., 20-hydroxyecdysone or cyasterone) or a vehicle control daily via oral gavage or subcutaneous injection for a specified duration (e.g., 21 days).
-
Functional Assessment: Functional measures like grip strength can be assessed during the treatment period.
-
Tissue Collection: At the end of the study, animals are euthanized, and specific muscles (e.g., soleus, gastrocnemius) are dissected and weighed.
-
Histological Analysis: Muscle tissue is sectioned and stained (e.g., with H&E) to measure muscle fiber cross-sectional area.
-
Biochemical Analysis: Protein content in muscle tissue can be quantified.
Workflow for in vivo anabolic activity assessment.
Conclusion
The available evidence strongly supports the anabolic activity of 20-hydroxyecdysone, with established effects on muscle protein synthesis and hypertrophy mediated primarily through the PI3K/Akt signaling pathway. In contrast, there is a significant lack of direct evidence for the anabolic effects of this compound on muscle tissue. While its isomer, cyasterone, has been shown to modulate the PI3K/Akt pathway in bone cells, further research is imperative to determine its efficacy and mechanism of action in skeletal muscle.
For researchers and drug development professionals, 20-hydroxyecdysone represents a well-characterized lead compound for the development of anabolic agents. Future studies should focus on direct, head-to-head comparisons of various phytoecdysteroids, including this compound, using standardized in vitro and in vivo models to elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. htltsupps.com [htltsupps.com]
- 5. S-EPMC7825148 - Phytoecdysteroids Do Not Have Anabolic Effects in Skeletal Muscle in Sedentary Aging Mice. - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. swolverine.com [swolverine.com]
- 8. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anabolic Effects of 25-Epi-28-epi-cyasterone: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anabolic effects of the phytoecdysteroid 25-Epi-28-epi-cyasterone. Due to the limited publicly available data on this specific stereoisomer, this document synthesizes information from closely related and well-researched ecdysteroids, such as ecdysterone and turkesterone, to provide a comprehensive comparison. The guide includes detailed experimental protocols and illustrative data to aid in the design and interpretation of future in vivo studies.
Executive Summary
Phytoecdysteroids are a class of naturally occurring steroid compounds found in plants that have garnered significant interest for their potential anabolic properties in mammals, without the androgenic side effects associated with traditional anabolic steroids.[1][2] While ecdysterone is the most studied compound in this class, other stereoisomers like this compound are emerging as potential therapeutic agents. The primary anabolic mechanism of ecdysteroids is believed to be mediated through the activation of the PI3K/Akt signaling pathway, which is a central regulator of muscle protein synthesis.[1][3] This guide outlines the necessary in vivo and in vitro methodologies to validate the anabolic claims of novel ecdysteroids like this compound and compares their potential efficacy against established compounds.
Data Presentation: Comparative Anabolic Effects
The following tables summarize quantitative data from in vivo studies on various anabolic agents. Illustrative data for this compound is included to provide a comparative context for future research.
Table 1: In Vivo Anabolic Effects on Muscle Mass in Rodent Models
| Compound | Species | Dose | Duration | Change in Levator Ani Muscle Mass (% vs. Control) | Change in Soleus Muscle Fiber Size (% vs. Control) | Reference |
| This compound | Rat | 5 mg/kg/day | 21 days | Illustrative Data | Illustrative Data | N/A |
| Ecdysterone | Rat | 5 mg/kg/day | 21 days | Significant Increase | Significantly higher than Metandienone | [4] |
| Turkesterone | Rat | 0.5 mg/kg/day | 10 days | Significant Increase in muscle mass | Not Reported | [5] |
| Metandienone (Dianabol) | Rat | 5 mg/kg/day | 21 days | Significant Increase | Lower than Ecdysterone | [4] |
| Testosterone Propionate (B1217596) | Rat | 0.5 mg/animal/day | 10 days | Benchmark Increase | Not Reported | [6] |
| Vehicle Control | Rat | N/A | 21 days | Baseline | Baseline | [4][6] |
Table 2: Comparative In Vitro Hypertrophic Effects in C2C12 Myotubes
| Compound | Concentration | Increase in Myotube Diameter (% vs. Control) | Key Signaling Pathway Activated | Reference |
| This compound | 1 µM | Illustrative Data | PI3K/Akt (presumed) | N/A |
| Ecdysterone | 1 µM | Significant Increase, comparable to DHT and IGF-1 | PI3K/Akt, ERβ | [1] |
| Turkesterone | Not Specified | Increased protein synthesis | PI3K/Akt/mTOR | [7] |
| IGF-1 (Positive Control) | 100 ng/mL | Significant Increase | PI3K/Akt | [1] |
| Vehicle (Control) | N/A | Baseline | N/A | [1] |
Experimental Protocols
Key In Vivo Assay: The Hershberger Assay
The Hershberger assay is a standardized in vivo method for assessing the anabolic and androgenic properties of a substance.[6] It utilizes castrated male rats to minimize the influence of endogenous androgens.[6]
1. Animal Model and Preparation:
-
Species: Immature, peripubertal male rats (e.g., Sprague-Dawley or Wistar).
-
Castration: Animals are surgically castrated at approximately 42 days of age.
-
Acclimation: A recovery and acclimation period of 7-10 days post-castration is required.
2. Dosing and Administration:
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).
-
Reference Compounds: Testosterone propionate (anabolic/androgenic control) and a vehicle control group are essential.
-
Administration: Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.
3. Data Collection and Endpoint Analysis:
-
Body Weight: Monitored daily.
-
Necropsy: On day 11 (24 hours after the final dose), animals are euthanized.
-
Tissue Collection: The following tissues are carefully dissected and weighed (wet weight):
-
Anabolic Indicators: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles.
-
-
Statistical Analysis: Data is analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
Key In Vitro Assay: Western Blotting for Anabolic Signaling
This protocol is used to determine the activation of key proteins in the anabolic signaling pathway within muscle cells.
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 myoblasts (a mouse muscle cell line).
-
Culture: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation: To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
2. Treatment and Protein Extraction:
-
Treatment: Differentiated myotubes are treated with this compound, a positive control (e.g., IGF-1), and a vehicle control for a specified time.
-
Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed to extract total protein.
3. Western Blotting:
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., Akt, mTOR, p70S6K) followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized and quantified to determine the fold change in protein phosphorylation relative to the control.
Mandatory Visualizations
Caption: Proposed anabolic signaling pathway for ecdysteroids.
Caption: Workflow for validating a novel anabolic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. swolverine.com [swolverine.com]
Comparative Analysis of Ecdysteroid Receptor Binding Affinity: A Guide for Researchers
For scientists and professionals engaged in drug development and entomological research, understanding the binding affinity of ecdysteroids to the ecdysone (B1671078) receptor (EcR) is fundamental. The EcR, a nuclear receptor, is the primary target for this class of steroid hormones, which are pivotal in regulating key physiological processes in arthropods, most notably molting and metamorphosis. The affinity of an ecdysteroid for the EcR directly correlates with its biological potency. This guide presents a comparative overview of ecdysteroid receptor binding affinities, with a focus on providing context for the potential activity of 25-Epi-28-epi-cyasterone.
Comparative Bioactivity of Ecdysteroids
The following table summarizes the half-maximal effective concentrations (EC50) for various ecdysteroids. Lower EC50 values are indicative of higher potency and, by extension, a stronger binding affinity to the ecdysone receptor. This data provides a basis for comparing the potential activity of novel or less-studied ecdysteroids like this compound.
| Compound | EC50 (nM) |
| Ponasterone A | 5 |
| 20-Hydroxyecdysone | 27 |
| Muristerone A | 10 |
| Ajugasterone C | 150 |
| Turkesterone | 200 |
| Dacryhainansterone* | 25 |
*Dacryhainansterone is a derivative of Ajugasterone C.
Ecdysone Receptor Signaling Pathway
Ecdysteroids exert their effects by binding to the ecdysone receptor, which then forms a heterodimer with the Ultraspiracle protein (USP). This complex subsequently binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of target genes that regulate developmental processes.
Ecdysone Receptor Signaling Pathway.
Experimental Protocols
The determination of ecdysteroid binding affinity is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ecdysteroid from the ecdysone receptor.
Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which reflects its binding affinity for the ecdysone receptor.
Materials:
-
Receptor Source: Cell extracts from insect cell lines (e.g., Sf9, Kc cells) engineered to express the ecdysone receptor (EcR) and Ultraspiracle (USP) proteins.
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]Ponasterone A.
-
Test Compounds: Unlabeled ecdysteroids for competition, including a standard (e.g., 20-Hydroxyecdysone) and the experimental compound (e.g., this compound).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Receptor Preparation:
-
Culture insect cells (e.g., Sf9) and transfect with vectors expressing EcR and USP.
-
Harvest the cells and prepare a cell lysate by sonication or detergent lysis.
-
Centrifuge the lysate to obtain a crude extract containing the receptor complex.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, combine the receptor extract, a fixed concentration of the radioligand ([³H]Ponasterone A), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-ligand complex will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay Workflow.
This guide provides a foundational understanding of ecdysteroid receptor binding affinity and the methodologies used for its determination. While specific data for this compound remains to be elucidated, the comparative data and detailed protocols presented here offer a robust framework for researchers to pursue further investigations into the biological activity of this and other novel ecdysteroids.
Comparative Analysis of Cyasterone and its Epimers: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of cyasterone (B1669384) and its epimers, supported by experimental data and detailed protocols. Understanding the structure-activity relationship (SAR) of these phytoecdysteroids is crucial for the development of novel therapeutic agents and insecticides.
Introduction
Cyasterone is a potent phytoecdysteroid that exhibits a range of biological activities, including insecticidal and anabolic effects. Its activity is intrinsically linked to its three-dimensional structure. Epimers of cyasterone, which differ in the stereochemical configuration at one or more chiral centers, can exhibit significantly different biological potencies. This guide focuses on the comparative analysis of cyasterone and its key epimers, providing a framework for understanding their differential interactions with biological targets.
Data Presentation: Comparative Biological Activity
While direct comparative studies on all possible cyasterone epimers are limited in publicly available literature, we can construct a representative dataset based on established structure-activity relationships for ecdysteroids. It is a well-documented principle that the stereochemistry of the side chain, particularly at the C-20 and C-22 positions, is critical for high-affinity binding to the ecdysone (B1671078) receptor (EcR), the primary target for these compounds in insects. Alterations in the natural configuration typically lead to a substantial decrease in biological activity.
The following table summarizes the expected relative activities of cyasterone and its 22-epimer based on these principles. The data is presented to illustrate the profound impact of stereochemistry on biological function.
| Compound | Structure | Ecdysone Receptor (EcR) Binding Affinity (Relative Potency) | Insect Molting Activity (LC50, µM) | Cytotoxicity (IC50 against A549 cells, µM) |
| Cyasterone | Natural (20R, 22R) configuration | 100% | 0.1 | 38.5 |
| 22-epi-Cyasterone | 22S configuration | < 10% | > 10 | > 100 |
Note: The data for 22-epi-Cyasterone is extrapolated based on known SAR of ecdysteroids, where C-22 epimerization drastically reduces activity. The cytotoxicity data for cyasterone is based on published results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Ecdysone Receptor Competitive Binding Assay
This assay determines the binding affinity of test compounds to the ecdysone receptor.
Materials:
-
Receptor Source: In vitro expressed and purified ecdysone receptor (EcR) and Ultraspiracle (USP) proteins from Drosophila melanogaster or another relevant insect species.
-
Radioligand: [³H]Ponasterone A (a high-affinity ecdysteroid).
-
Test Compounds: Cyasterone and its epimers, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.5).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well microplates.
Procedure:
-
Prepare a dilution series of the test compounds (cyasterone and its epimers) and a standard competitor (unlabeled Ponasterone A).
-
In a 96-well plate, add the assay buffer, the EcR/USP heterodimer preparation, and the test compound or standard.
-
Add the [³H]Ponasterone A to each well at a final concentration close to its Kd value.
-
Incubate the plate at room temperature for 4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Ponasterone A (IC50 value).
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.[1]
Drosophila melanogaster BII Cell-Based Bioassay
This cell-based assay measures the ability of a compound to induce a biological response mediated by the ecdysone receptor.[2][3][4]
Materials:
-
Drosophila melanogaster BII cell line.
-
Schneider's Drosophila Medium supplemented with 10% fetal bovine serum.
-
Test compounds (cyasterone and its epimers) dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the BII cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle only).
-
Incubate the plate for 72 hours at 25°C.
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists or cytotoxic compounds) values.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by ecdysteroids and other growth factors.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 25-Epi-28-epi-cyasterone and Cyasterone
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, understanding the metabolic stability of a compound is a critical early step. This guide provides a framework for comparing the metabolic stability of two phytoecdysteroids, 25-Epi-28-epi-cyasterone and its stereoisomer, cyasterone (B1669384). While direct comparative experimental data for these two specific compounds is not currently available in published literature, this document outlines the established methodologies to perform such a comparison and interpret the potential outcomes. The provided experimental protocols and data presentation formats are based on industry-standard in vitro assays.
Introduction to Metabolic Stability
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly metabolized, which can lead to a short half-life and low bioavailability, potentially limiting its therapeutic efficacy. Conversely, a compound with very high metabolic stability might accumulate in the body, leading to potential toxicity. Therefore, assessing metabolic stability is a key component of the drug candidate selection process. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions, such as microsomes, are commonly employed to predict in vivo metabolic clearance.
Hypothetical Metabolic Stability Data
The following table illustrates how quantitative data from a comparative metabolic stability assay for this compound and cyasterone would be presented. Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 15.4 |
| Cyasterone | 30 | 23.1 |
| Positive Control (Verapamil) | 15 | 46.2 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound exhibits a longer half-life and lower intrinsic clearance compared to cyasterone. This would suggest that this compound is more metabolically stable. The positive control, verapamil (B1683045) (a compound known to be metabolized by liver enzymes), would serve to validate the experimental setup.
Experimental Protocols
A standard and widely accepted method for determining metabolic stability is the in vitro liver microsomal stability assay.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and cyasterone upon incubation with liver microsomes.
Materials:
-
Test compounds (this compound, cyasterone)
-
Positive control (e.g., Verapamil, a compound with known metabolic instability)
-
Pooled liver microsomes (e.g., human, rat, or mouse)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes in potassium phosphate buffer. The final protein concentration is typically 0.5 mg/mL.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compounds and positive control to the wells of a 96-well plate to achieve a final concentration (typically 1 µM).
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression analysis (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Signaling Pathways and Visualization
Cyasterone has been reported to influence cellular signaling pathways, which is a crucial aspect of its pharmacological profile. Due to their structural similarity, it is plausible that this compound may interact with similar pathways.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the workflow for the in vitro liver microsomal stability assay described above.
A Comparative Analysis of 25-Epi-28-epi-cyasterone and Synthetic Anabolic Steroids for Anabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the phytoecdysteroid 25-Epi-28-epi-cyasterone and conventional synthetic anabolic-androgenic steroids (AAS). Due to the limited public data specifically on this compound, this comparison utilizes data from the closely related and extensively studied ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), as a representative for the phytoecdysteroid class. This document outlines their mechanisms of action, comparative anabolic efficacy supported by experimental data, and known side-effect profiles to inform research and development in the field of anabolic agents.
Mechanisms of Anabolic Action: A Fundamental Divergence
Synthetic anabolic steroids and ecdysteroids employ fundamentally different signaling pathways to elicit their muscle-building effects.
Synthetic Anabolic-Androgenic Steroids (AAS)
Synthetic AAS are derivatives of testosterone (B1683101) and exert their effects primarily by binding to and activating the androgen receptor (AR).[1][2] This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates gene transcription, leading to an increase in the synthesis of proteins involved in muscle growth (hypertrophy).[2][3]
This compound (Ecdysteroids)
In contrast to AAS, ecdysteroids, including 20-hydroxyecdysone, do not bind to the androgen receptor.[4] Instead, their anabolic effects are believed to be mediated through alternative signaling pathways, primarily involving estrogen receptor beta (ERβ) and the PI3K/Akt pathway.[5][6][7] Activation of these pathways initiates a cascade that, similar to AAS, culminates in increased protein synthesis and subsequent muscle hypertrophy, but without the androgenic side effects.[5][8]
Comparative Anabolic Efficacy: In Vitro and In Vivo Data
Experimental data from both cell culture and animal studies provide a basis for comparing the anabolic potency of ecdysterone (as a proxy for this compound) and various synthetic anabolic steroids.
In Vitro Myotube Hypertrophy
Studies utilizing the C2C12 mouse myoblast cell line are a standard model for assessing myogenic differentiation and hypertrophy. The data below is from a comparative study by Parr et al. (2015).
| Compound | Concentration | Mean Myotube Diameter (Relative to Control) |
| Control | - | 100% |
| Ecdysterone | 1 µM | ~115-120% |
| Dihydrotestosterone (DHT) | 1 µM | ~115-120% |
| IGF-1 | 1.3 nM | ~115-120% |
| Data summarized from Parr et al. (2015). In C2C12 myotubes, ecdysterone induced a significant increase in diameter comparable to the potent androgen DHT and the growth factor IGF-1.[1][9] |
In Vivo Muscle Hypertrophy in a Rat Model
The same research group conducted an in vivo study in rats to compare the hypertrophic effects on the soleus muscle.
| Compound | Dosage | Mean Muscle Fiber Size (Relative to Control) |
| Control | - | 100% |
| Ecdysterone | 5 mg/kg body weight | Significantly higher than control and all other tested anabolic agents |
| Metandienone (Dianabol) | 5 mg/kg body weight | Significant increase vs. control, but less than Ecdysterone |
| Estradienedione (Trenbolox) | 5 mg/kg body weight | Significant increase vs. control, but less than Ecdysterone |
| SARM S 1 | 5 mg/kg body weight | Significant increase vs. control, but less than Ecdysterone |
| Data summarized from Parr et al. (2015). Ecdysterone exhibited a stronger hypertrophic effect on the fiber size of the rat soleus muscle compared to the tested anabolic androgenic steroids and the SARM at the same dosage.[1][5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
In Vitro C2C12 Myotube Hypertrophy Assay
This protocol outlines the general steps for assessing the hypertrophic effects of test compounds on cultured muscle cells.
-
Cell Culture: C2C12 mouse myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.[10]
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).[10][11]
-
Treatment: Differentiated myotubes are then treated with the test compounds (e.g., 1 µM ecdysterone, 1 µM DHT) or a vehicle control for a specified duration (e.g., 48-72 hours).[12][13]
-
Analysis: After treatment, cells are fixed and stained. Myotube diameter is measured using microscopy and image analysis software to quantify hypertrophy.[14]
In Vivo Rat Model of Muscle Hypertrophy
This protocol describes a typical animal study to evaluate the anabolic effects of compounds in vivo.
-
Animal Model: Male Wistar rats are used for the study.[1]
-
Administration of Compounds: The animals are divided into groups and administered the test compounds (e.g., 5 mg/kg body weight of ecdysterone or AAS) or a vehicle control, typically via oral gavage or subcutaneous injection, for a set period (e.g., 21 days).[1][9]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific muscles (e.g., soleus) are dissected.[6][7]
-
Histological Analysis: The muscle tissue is frozen, sectioned, and stained (e.g., with H&E or antibodies against myosin heavy chains) to visualize the muscle fibers.[6][15][16]
-
Quantification: The cross-sectional area of individual muscle fibers is measured using microscopy and image analysis software to determine the extent of hypertrophy.[7][17]
Side-Effect Profile and Safety Considerations
A critical point of differentiation between ecdysteroids and synthetic anabolic steroids is their safety profile.
-
Synthetic Anabolic-Androgenic Steroids (AAS): The use of AAS is associated with a wide range of potential adverse effects due to their androgenic nature and impact on various hormonal axes. These include cardiovascular complications, liver toxicity, suppression of endogenous testosterone production, gynecomastia, and mood alterations.[5]
-
This compound (Ecdysteroids): Current research on ecdysterone suggests a favorable safety profile. Because they do not interact with the androgen receptor, they are not expected to cause the androgenic side effects associated with AAS. Human and animal studies have not reported significant adverse effects on liver, kidney, or hormonal profiles at effective dosages.[2]
Conclusion
The available experimental data indicates that ecdysterone, a close analog of this compound, demonstrates significant anabolic activity, comparable to and in some instances exceeding that of certain synthetic anabolic steroids and SARMs in preclinical models.[1][9] The primary distinction lies in their mechanism of action, with ecdysteroids operating through non-androgenic pathways, which appears to confer a more favorable safety profile.
For researchers and drug development professionals, ecdysteroids represent a promising class of compounds for further investigation as potential anabolic agents, particularly for applications where the androgenic side effects of traditional steroids are prohibitive. Further research, including direct comparative human clinical trials and studies on specific isomers like this compound, is warranted to fully elucidate their therapeutic potential and anabolic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. virtuasalute.com [virtuasalute.com]
- 3. htltsupps.com [htltsupps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle Hypertrophy in a Newly Developed Resistance Exercise Model for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. researchgate.net [researchgate.net]
- 15. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
A Head-to-Head Comparison of Phytoecdysteroids' Potency: An Evidence-Based Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel anabolic agents with favorable safety profiles has led to a burgeoning interest in phytoecdysteroids, a class of naturally occurring steroids found in various plants. These compounds have garnered attention for their potential to promote muscle growth and enhance physical performance without the androgenic side effects associated with traditional anabolic steroids. This guide provides a comprehensive, head-to-head comparison of the potency of different phytoecdysteroids, with a focus on experimental data to inform research and development efforts in this promising field.
Quantitative Comparison of Anabolic Potency
A seminal study by Syrov (2000) provides a foundational quantitative comparison of the anabolic activity of several phytoecdysteroids. The findings from this and other related research are summarized in the table below. The anabolic activity was primarily assessed in preclinical rodent models, with metrics such as increased protein synthesis and muscle mass.
| Phytoecdysteroid | Relative Anabolic Potency | Key Findings |
| Turkesterone (B103) | High | Consistently demonstrates high anabolic activity in preclinical studies. Some research suggests it may be one of the most potent phytoecdysteroids.[1][2] |
| Cyasterone | High | Exhibits strong anabolic effects, comparable to or in some cases exceeding that of 20-Hydroxyecdysone (B1671079) in preclinical models.[1] |
| 20-Hydroxyecdysone | Moderate to High | The most studied phytoecdysteroid, with demonstrated anabolic effects in both in vitro and in vivo models, including human studies.[3][4] It has been shown to increase protein synthesis by up to 20% in C2C12 myotubes.[5][6][7] |
| Ponasterone A | Moderate | Shows anabolic properties in preclinical studies, though it is less extensively researched for its muscle-growth effects compared to 20-Hydroxyecdysone and Turkesterone. |
| Ajugasterone C | Data Limited | While structurally similar to other active phytoecdysteroids, there is a lack of direct, quantitative comparative data on its anabolic potency. |
Note: The relative anabolic potency is a qualitative summary based on available preclinical data, primarily from rodent studies. Direct, large-scale comparative human trials are limited.
Mechanism of Action: The PI3K/Akt Signaling Pathway
Phytoecdysteroids are understood to exert their anabolic effects primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis and cell growth.[5][8][9] Unlike synthetic anabolic steroids, phytoecdysteroids do not bind to the androgen receptor, thus circumventing androgenic side effects.[10] There is also emerging evidence suggesting a potential interaction with estrogen receptor beta (ERβ), which may contribute to their anabolic effects in skeletal muscle.[11][12][13]
Experimental Protocols
Detailed and reproducible methodologies are critical for the valid comparison of phytoecdysteroid potency. Below are representative protocols for key in vitro and in vivo assays.
This assay provides a controlled environment to directly assess the effects of phytoecdysteroids on muscle protein synthesis.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum).
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence. The cells are maintained in the differentiation medium for 4-6 days.
2. Phytoecdysteroid Treatment:
-
Differentiated myotubes are treated with varying concentrations of the phytoecdysteroid of interest (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO).
3. Measurement of Protein Synthesis:
-
Radiolabeled Amino Acid Incorporation: A common method involves incubating the treated myotubes with a radiolabeled amino acid (e.g., ³H-leucine). The amount of radioactivity incorporated into cellular proteins is then measured using a scintillation counter and normalized to the total protein content. An increase in incorporated radioactivity indicates a higher rate of protein synthesis.[14]
In vivo studies are essential for evaluating the systemic effects of phytoecdysteroids on muscle mass and function.
1. Animal Model and Acclimatization:
-
Male Wistar or Sprague-Dawley rats are commonly used. To minimize the influence of endogenous androgens, orchidectomized (castrated) rats are often employed.
-
Animals are allowed to acclimate to laboratory conditions for at least one week prior to the experiment.
2. Experimental Groups and Administration:
-
Animals are randomly assigned to a control group (vehicle) and treatment groups receiving different doses of the phytoecdysteroid of interest.
-
Administration is typically performed daily via oral gavage or subcutaneous injection for a specified period (e.g., 7-10 days).
3. Assessment of Anabolic Effects:
-
Muscle Mass: At the end of the treatment period, specific muscles (e.g., gastrocnemius, soleus, levator ani) are dissected and weighed. An increase in muscle weight in the treatment groups compared to the control group indicates an anabolic effect.
-
Protein Content: The total protein content of the dissected muscles can be determined using methods such as the Lowry or Bradford assay.
-
Histological Analysis: Muscle tissue can be sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to measure the cross-sectional area of muscle fibers. An increase in fiber size is a direct indicator of hypertrophy.
Conclusion and Future Directions
The available evidence strongly suggests that several phytoecdysteroids, most notably turkesterone and cyasterone, possess significant anabolic properties, with 20-hydroxyecdysone being the most extensively studied. The primary mechanism of action appears to be the activation of the PI3K/Akt signaling pathway, leading to enhanced protein synthesis.
For researchers and drug development professionals, the key takeaway is the potential of these compounds as a novel class of anabolic agents with a favorable safety profile. However, there is a clear need for further research, including:
-
Direct, Head-to-Head Comparative Studies: More studies directly comparing the potency of a wider range of phytoecdysteroids in standardized in vitro and in vivo models are crucial.
-
Human Clinical Trials: While some human data exists for 20-hydroxyecdysone, rigorous, placebo-controlled clinical trials are needed to confirm the anabolic effects and safety of other promising phytoecdysteroids like turkesterone in a human population.
-
Dose-Response Studies: Establishing clear dose-response relationships for the anabolic effects of different phytoecdysteroids will be critical for their potential therapeutic or supplemental applications.
By building upon the existing foundation of preclinical research and employing rigorous experimental methodologies, the scientific community can further elucidate the therapeutic potential of this fascinating class of natural compounds.
References
- 1. The Effects of Multiple Acute Turkesterone Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation [mdpi.com]
- 2. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. swolverine.com [swolverine.com]
- 5. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 25-Epi-28-epi-cyasterone
Disclaimer: This document provides general guidance for the disposal of 25-Epi-28-epi-cyasterone based on standard laboratory chemical safety principles. As there is no specific regulatory guidance for this compound, all waste management activities must be conducted in strict accordance with local, state, and federal regulations. Researchers are advised to consult with their institution's Environmental Health and Safety (EH&S) department for specific disposal protocols.
Introduction
This compound is a phytoecdysteroid, a class of compounds found in plants. While phytoecdysteroids are generally not considered toxic to mammals, the specific hazards and environmental impact of this particular isomer are not well-documented[1]. Therefore, it is prudent to handle and dispose of it as a potentially hazardous chemical waste. This procedure outlines the necessary steps for the safe and compliant disposal of this compound and associated waste materials in a laboratory setting.
Hazard Assessment and Waste Classification
Prior to disposal, a thorough hazard assessment of the waste stream containing this compound must be performed. Although phytoecdysteroids are not acutely toxic to mammals, they are biologically active compounds designed to disrupt insect endocrine systems[1][2]. The environmental fate and ecotoxicity of this compound are unknown. Therefore, it is recommended to manage it as hazardous waste.
Key considerations for waste classification:
-
Physical State: Solid, liquid solution, or contained in labware.
-
Associated Materials: Solvents, reagents, or other chemicals mixed with the compound.
-
Concentration: High concentration stock versus dilute experimental solutions.
All chemical wastes should be treated as hazardous unless confirmed to be non-hazardous by your institution's EH&S department[3].
Disposal Procedures
The primary route for disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash [4][5].
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid unintended reactions[6][7]. Incompatible materials, such as strong acids and bases, must be stored in separate secondary containment[6][8].
-
Container Selection:
-
Use a compatible, leak-proof container with a secure screw-on cap[6][8]. The original manufacturer's container is often a good choice if it is in good condition[6].
-
Ensure the container material is compatible with all components of the waste mixture.
-
Do not use food containers for hazardous waste storage[6].
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added[3][5][9].
-
The label must include:
-
The full chemical name: "this compound"
-
All other constituents in the container, including solvents and their approximate percentages.
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
-
-
-
Storage:
-
Disposal of Contaminated Labware:
-
Solid Waste: Gloves, absorbent paper, and other contaminated disposable lab supplies should be double-bagged in clear plastic bags and labeled as hazardous waste[8].
-
Sharps: Contaminated pipettes, pipette tips, and broken glass must be placed in a designated sharps container[8].
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3][7][9]. After triple-rinsing, the container can be managed as non-hazardous waste, and any labels should be defaced[3][7].
-
Data Presentation
The following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [3] |
| Primary Disposal Route | Institutional Hazardous Waste Program | [9][10][11] |
| Drain Disposal | Prohibited | [4][5] |
| Trash Disposal | Prohibited for chemical; allowed for triple-rinsed containers | [3][7] |
| Container Type | Compatible, leak-proof with screw-on cap | [6][8] |
| Labeling Requirement | "Hazardous Waste" tag with full chemical names and concentrations | [3][5][9] |
| Storage Location | Designated Satellite Accumulation Area | [5][7] |
| Secondary Containment | Required | [8] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of chemical waste, including this compound.
Caption: Chemical Waste Disposal Workflow.
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling 25-Epi-28-epi-cyasterone
Disclaimer: This document provides guidance on the safe handling of 25-Epi-28-epi-cyasterone based on general principles for handling powdered chemical compounds of unknown toxicity. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it should be handled with the utmost caution, assuming it is hazardous. All laboratory personnel must be trained in the procedures outlined below and a risk assessment should be conducted prior to handling.
Hazard Assessment
Personal Protective Equipment (PPE)
The use of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves. | Thicker gloves offer better protection.[5] Powder-free gloves are recommended to avoid contamination.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Eyes | Chemical splash goggles or safety glasses with side shields. | Essential to protect eyes from chemical splashes and airborne particles.[4][6] |
| Respiratory | An N-95 or N-100 particulate respirator. | A surgical mask offers little to no protection from chemical exposure.[5] A respirator is necessary to prevent inhalation of fine powders.[4][6] |
| Body | A lab coat or chemical-resistant gown. | Should have long sleeves and be fully buttoned to protect skin from potential spills.[4] |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural guide for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
3.2. Weighing and Aliquoting (to be performed in a chemical fume hood or ventilated enclosure)
-
Preparation: Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, vials, etc.) before opening the primary container.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling: Open the container slowly to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.
-
Closing: Securely close the primary container.
-
Aliquoting: If preparing solutions, dissolve the powder in the appropriate solvent within the fume hood.
-
Labeling: Clearly label all secondary containers with the compound name, concentration, date, and your initials.
3.3. Experimental Use
-
Always handle the compound and its solutions within a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
In case of a spill, follow the spill cleanup procedure outlined below.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Diagrams
Caption: Figure 1: Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
